molecular formula C19H12FN3O3S B11603572 2-[(5Z)-5-(4-fluorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5Z)-5-(4-fluorobenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Cat. No.: B11603572
M. Wt: 381.4 g/mol
InChI Key: HXVNQIULIYFDKF-YBEGLDIGSA-N
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Description

2-[(5Z)-5-[(4-Fluorophenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl]phenyl acetate is a complex organic compound that belongs to the class of triazolothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorophenyl group and the triazolothiazole core makes this compound particularly interesting for research in various fields.

Preparation Methods

The synthesis of 2-[(5Z)-5-[(4-Fluorophenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl]phenyl acetate typically involves multiple steps:

    Formation of the Triazolothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated benzaldehyde derivatives in a condensation reaction.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride or acetyl chloride under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-[(5Z)-5-[(4-Fluorophenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl]phenyl acetate can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(5Z)-5-[(4-Fluorophenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl]phenyl acetate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its unique structure and biological activity.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(4-Fluorophenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl]phenyl acetate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar compounds to 2-[(5Z)-5-[(4-Fluorophenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl]phenyl acetate include:

    Triazolothiazoles: Compounds with similar core structures but different substituents.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups attached to different cores.

    Acetate Esters: Compounds with acetate ester groups attached to various aromatic systems.

The uniqueness of 2-[(5Z)-5-[(4-Fluorophenyl)methylidene]-6-oxo-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-yl]phenyl acetate lies in its specific combination of the triazolothiazole core, fluorophenyl group, and acetate ester, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H12FN3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

[2-[(5Z)-5-[(4-fluorophenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C19H12FN3O3S/c1-11(24)26-15-5-3-2-4-14(15)17-21-19-23(22-17)18(25)16(27-19)10-12-6-8-13(20)9-7-12/h2-10H,1H3/b16-10-

InChI Key

HXVNQIULIYFDKF-YBEGLDIGSA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=N2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=N2

Origin of Product

United States

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